

Understanding the Structure-Activity Relationship of Encequidar Mesylate: A Technical Guide

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Compound of Interest

Compound Name: *Encequidar mesylate*

Cat. No.: *B612220*

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Abstract

Encequidar (HM30181) is a first-in-class, minimally absorbed, selective inhibitor of the P-glycoprotein (P-gp) efflux pump, designed for oral administration to enhance the bioavailability of co-administered P-gp substrate drugs, such as paclitaxel. Its structure has been meticulously optimized to confine its activity to the gastrointestinal tract, thereby mitigating systemic toxicities associated with non-specific P-gp inhibition. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Encequidar mesylate**, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Introduction

The oral administration of many chemotherapeutic agents is hampered by poor bioavailability due to efflux by transporters like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, which is highly expressed in the intestinal epithelium.

Encequidar mesylate was developed to overcome this challenge by selectively inhibiting intestinal P-gp, thus increasing the absorption and systemic exposure of co-administered drugs.[1][2] A key feature of Encequidar is its low systemic absorption, which minimizes the risk of systemic P-gp inhibition and associated adverse effects.[2]

Structure-Activity Relationship (SAR)

The design of Encequidar was guided by the structure of tariquidar, a potent third-generation P-gp inhibitor. However, tariquidar exhibits systemic absorption, leading to broader P-gp inhibition. The SAR of Encequidar is centered on modifications that enhance its polarity and limit its membrane permeability.

Architecturally, Encequidar differs from tariquidar in two key aspects that lead to an increased topological polar surface area (tPSA) and significantly reduced membrane permeability.^[2] These modifications are crucial for its gut-specific action and poor oral bioavailability.^[2] A high-resolution cryo-electron microscopy structure of Encequidar bound to human P-gp has been instrumental in understanding its binding mechanism and has guided the design of further analogs, including dual inhibitors of P-gp and CYP3A4.^[3]

While specific SAR studies on a wide range of Encequidar analogs are not extensively published in the public domain, the comparison with tariquidar provides significant insights. The introduction of more polar functional groups and optimization of the molecule's overall physicochemical properties were key to achieving the desired profile of a potent, non-absorbable P-gp inhibitor.

Mechanism of Action

Encequidar is a competitive and potent inhibitor of P-glycoprotein.^{[4][5]} By binding to P-gp on the apical surface of intestinal epithelial cells, it blocks the efflux of P-gp substrate drugs, such as paclitaxel, back into the intestinal lumen. This inhibition leads to increased intracellular concentrations of the co-administered drug in the enterocytes and subsequently enhanced absorption into the systemic circulation.^[6]

Recent studies have also elucidated a broader impact of Encequidar on cancer cell metabolism. In doxorubicin-resistant colon cancer cells (SW620/AD300), Encequidar, in combination with doxorubicin, was found to:

- Significantly affect the citric acid (TCA) cycle, reducing the energy supply for P-gp.^[1]
- Disrupt glutathione metabolism, diminishing the cell's ability to counteract oxidative stress.^[1]

- Increase intracellular reactive oxygen species (ROS) production, leading to enhanced cell damage and lipid peroxidation.[1]

These findings suggest that Encequidar's mechanism extends beyond simple P-gp inhibition and involves the modulation of key metabolic pathways that contribute to multidrug resistance.

Quantitative Data

In Vitro P-gp Inhibition

Compound	Cell Line	IC50 (nM)	Reference
Encequidar	Not Specified	Potent inhibitor	[4][5]
Encequidar (ECD)	MDCK-hMDR1	0.0058 ± 0.0006 µM	[7][8]
Encequidar (ECD)	hBCRP overexpressing cells	> 10 µM	[7][8]
Encequidar (ECD)	Rat BCRP overexpressing cells	0.059 - 0.18 µM	[7]
Encequidar (ECD)	Cynomolgus monkey BCRP overexpressing cells	0.059 - 0.18 µM	[7]

Pharmacokinetic Parameters of Co-administered Drugs

Table 2: Pharmacokinetic Parameters of Oral Paclitaxel (oPac) with Encequidar (E) vs. Intravenous Paclitaxel (IVP)

Parameter	oPac (205 mg/m ²) + E (15 mg) (3 days)	IVP (80 mg/m ²)	Reference
AUC _{0-∞} (ng·h/mL)	5033.5 ± 1401.1	5595.9 ± 1264.1	[9]
Geometric Mean Ratio (GMR) for AUC	89.50% (90% CI: 83.89-95.50)	-	[9]
Mean Absolute Bioavailability	12% (CV% = 23%)	-	[9]

Table 3: Pharmacokinetic Parameters of Oral Docetaxel (oDox) with Encequidar (E)

oDox Dose (mg/m ²)	Encequidar Dose (mg)	AUC _{0-∞} (ng·h/mL)	Mean Absolute Bioavailability	Reference
75	15	-	16.14% (range: 8.19-25.09%)	[10]
150	15	-	16.14% (range: 8.19-25.09%)	[10]
300	15	1343.3 ± 443.0	16.14% (range: 8.19-25.09%)	[10]

Table 4: Pharmacokinetic Parameters of Oral Paclitaxel (205 mg/m²) with Encequidar (12.9 mg) in Metastatic Breast Cancer Patients

Parameter	Week 1	Week 4	Reference
AUC(0–52 h) (ng·h/mL)	3419 ± 1475	3224 ± 1150	[4][11]

Experimental Protocols

In Vitro P-glycoprotein (P-gp) Inhibition Assay

Objective: To determine the concentration of Encequidar required to inhibit 50% of P-gp activity (IC₅₀).

Methodology:

- Cell Culture: Caco-2 cells, which endogenously express P-gp, are cultured on semi-permeable filter supports (e.g., Transwell™ plates) for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[5][12][13]
- Assay Setup: A known P-gp substrate (e.g., Rhodamine-123 or a fluorescently labeled drug) is added to the apical (AP) side of the Caco-2 monolayer.

- **Inhibitor Addition:** Various concentrations of Encequidar are added to the apical compartment along with the P-gp substrate. A control group without the inhibitor is also included.
- **Transport Measurement:** The transport of the P-gp substrate from the apical to the basolateral (BL) side and from the basolateral to the apical side is measured over time. This is typically done by taking samples from the receiver compartment at specific time points and quantifying the substrate concentration using fluorescence spectroscopy or LC-MS.
- **Efflux Ratio Calculation:** The apparent permeability coefficients (P_{app}) for both directions (AP to BL and BL to AP) are calculated. The efflux ratio (ER) is determined as $P_{app} \text{ (BL to AP)} / P_{app} \text{ (AP to BL)}$. An ER greater than 2 is indicative of active efflux.[\[12\]](#)
- **IC₅₀ Determination:** The percentage of inhibition of P-gp-mediated efflux is calculated for each concentration of Encequidar. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Encequidar.

Methodology:

- **Cell Culture:** Caco-2 cells are cultured on semi-permeable filter supports as described in the P-gp inhibition assay. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[\[14\]](#)
- **Compound Addition:** Encequidar is added to the apical (AP) compartment to assess its transport to the basolateral (BL) compartment (absorptive direction).
- **Sampling:** Aliquots are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
- **Quantification:** The concentration of Encequidar in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

- **Permeability Calculation:** The apparent permeability coefficient (P_{app}) is calculated using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial concentration of the compound in the donor compartment.

Metabolomic Analysis of Cancer Cells

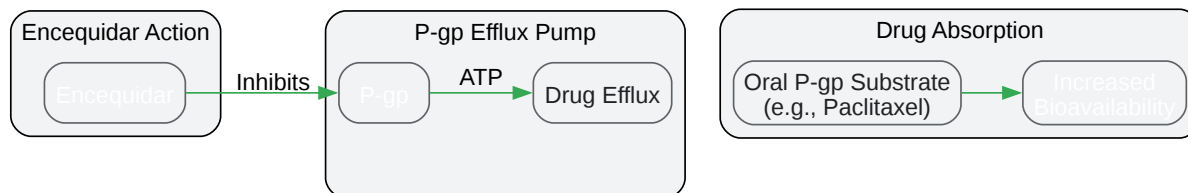
Objective: To investigate the metabolic changes in cancer cells upon treatment with Encequidar.

Methodology (based on a study with doxorubicin-resistant cells):[\[1\]](#)

- **Cell Culture and Treatment:** SW620/AD300 cells are cultured under standard conditions. Cells are then treated with Encequidar, doxorubicin, or a combination of both for a specified period.
- **Metabolite Extraction:** After treatment, the cells are harvested, and intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol:acetonitrile:water).
- **LC-MS/MS Analysis:** The extracted metabolites are analyzed by liquid chromatography coupled with high-resolution mass spectrometry (e.g., Q-Exactive mass spectrometer). A hydrophilic interaction liquid chromatography (HILIC) method is often employed for the separation of polar metabolites.
- **Data Processing:** The raw data is processed using specialized software to identify and quantify the metabolites. This involves peak picking, alignment, and normalization.
- **Statistical and Pathway Analysis:** Statistical analysis (e.g., t-tests, ANOVA) is performed to identify metabolites that are significantly altered between different treatment groups. The identified metabolites are then mapped to metabolic pathways using databases such as KEGG to determine the affected pathways.

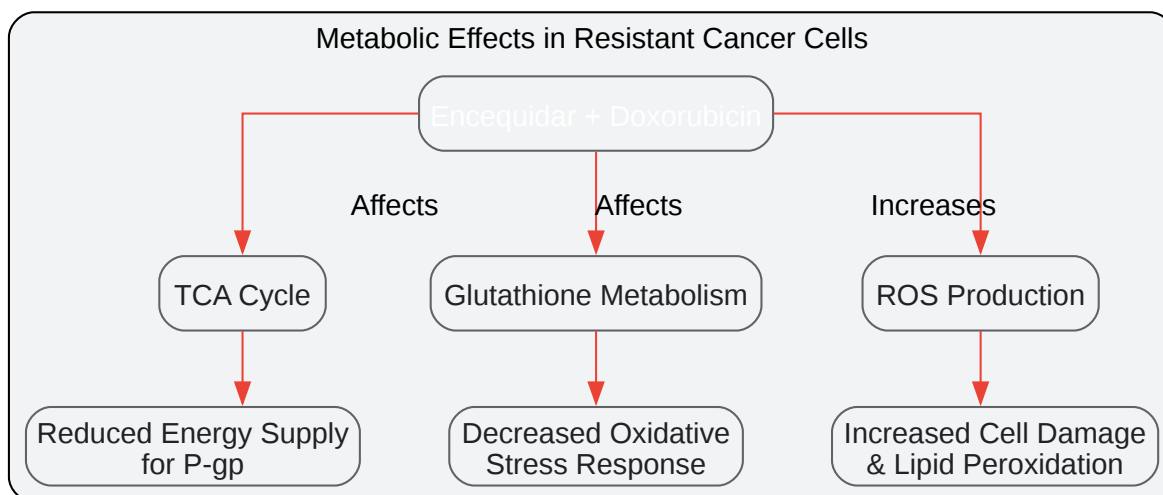
Visualizations

Signaling Pathways



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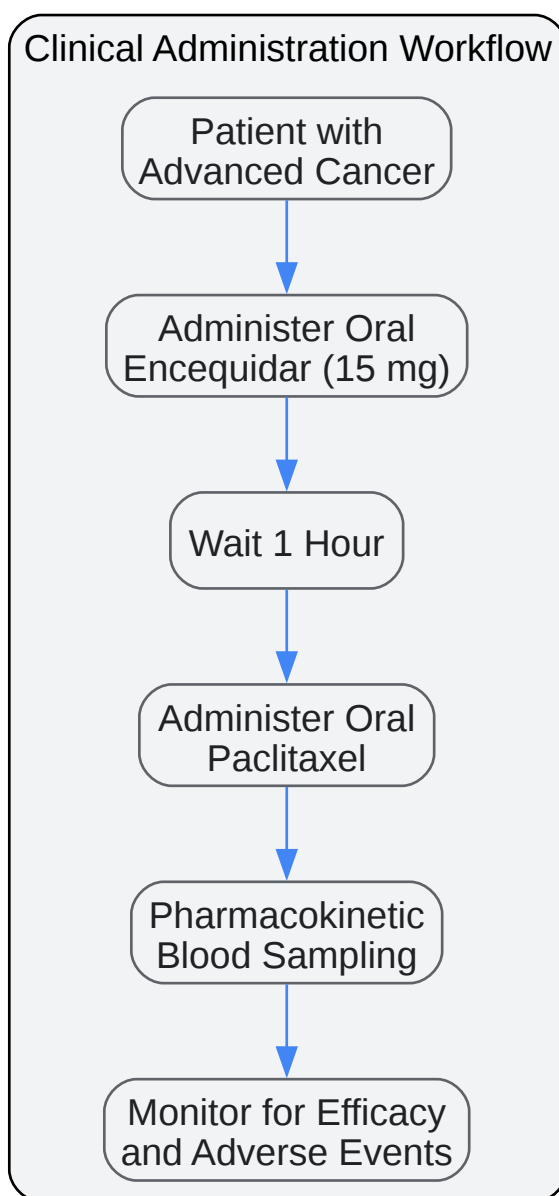
Caption: Mechanism of Encequidar-mediated enhancement of oral drug absorption.



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Caption: Metabolic pathways affected by Encequidar in doxorubicin-resistant cancer cells.

Experimental Workflows



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Caption: Logical workflow for the oral administration of paclitaxel with Encequidar.

Conclusion

The structure-activity relationship of **Encequidar mesylate** exemplifies a successful rational drug design approach to overcome a significant challenge in oral chemotherapy. By strategically modifying the structure of a known P-gp inhibitor, tariquidar, to increase its polarity and reduce its permeability, a gut-selective inhibitor with minimal systemic exposure was

developed. This has enabled the oral administration of P-gp substrate drugs like paclitaxel, offering a more convenient and potentially better-tolerated treatment option for cancer patients. Further research into its effects on cancer cell metabolism may reveal additional therapeutic benefits and opportunities for combination therapies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology and drug delivery.

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